molecular formula C6H15ClSi B133512 Tert-butyldimethylsilyl chloride CAS No. 18162-48-6

Tert-butyldimethylsilyl chloride

Cat. No.: B133512
CAS No.: 18162-48-6
M. Wt: 150.72 g/mol
InChI Key: BCNZYOJHNLTNEZ-UHFFFAOYSA-N
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Description

Tert-butyldimethylsilyl chloride is an organosilicon compound with the chemical formula C6H15ClSi. It is a chlorosilane containing two methyl groups and a tert-butyl group. This compound is widely used in organic synthesis, particularly for the protection of alcohols and other functional groups due to its stability and reactivity .

Mechanism of Action

Target of Action

Tert-Butyldimethylsilyl chloride (TBDMSCl) is an organosilicon compound that primarily targets alcohols, amines, amides, and various carboxylic acids . It serves as a versatile protecting reagent in organic synthesis .

Mode of Action

TBDMSCl interacts with its targets by reacting with alcohols in the presence of a base to give tert-butyldimethylsilyl ethers . The reaction can be represented as follows:

(CH3)3C(CH3)2SiCl+ROH→(CH3)3C(CH3)2SiOR+HCl(CH_3)_3C(CH_3)_2SiCl + ROH \rightarrow (CH_3)_3C(CH_3)_2SiOR + HCl (CH3​)3​C(CH3​)2​SiCl+ROH→(CH3​)3​C(CH3​)2​SiOR+HCl

These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .

Biochemical Pathways

The primary biochemical pathway affected by TBDMSCl involves the protection of alcohols in organic synthesis . By transforming alcohols into silyl ethers, TBDMSCl allows for other transformations to be affected in the molecule without interference from the hydroxyl groups .

Pharmacokinetics

It’s important to note that tbdmscl is soluble in many organic solvents but reacts with water and alcohols .

Result of Action

The result of TBDMSCl’s action is the formation of tert-butyldimethylsilyl ethers from alcohols . These ethers serve as protective groups in organic synthesis, allowing for further reactions to take place without the interference of the hydroxyl groups .

Action Environment

TBDMSCl is sensitive to moisture and should be used in anhydrous systems . It is also recommended to handle and use TBDMSCl in a well-ventilated area or outdoors due to its reactivity . The compound is corrosive and flammable, and it has a pungent, grassy odor .

Biochemical Analysis

Biochemical Properties

Tert-Butyldimethylsilyl chloride is used to protect alcohols in organic synthesis . It reacts with alcohols in the presence of base to give tert-butyldimethylsilyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers . It can also silylate terminal alkynes .

Cellular Effects

It is known to cause burns of eyes, skin, and mucous membranes . It reacts violently with water , which could potentially lead to cellular damage if it comes into contact with cells.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers . This reaction is thought to proceed via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .

Temporal Effects in Laboratory Settings

This compound is known to react with water and alcohols . Over time, this could lead to the hydrolysis of the silyl ethers it forms . These silyl ethers are known to hydrolyze much more slowly than trimethylsilyl ethers .

Dosage Effects in Animal Models

It is known to cause burns of eyes, skin, and mucous membranes , suggesting that high doses could potentially lead to significant tissue damage.

Metabolic Pathways

This compound is used in the synthesis of various organic compounds . It reacts with alcohols to form silyl ethers, which are used as protecting groups for alcohols . This suggests that it could potentially interact with metabolic pathways involving these alcohols.

Transport and Distribution

Given its reactivity with water and alcohols , it is likely that it would react rapidly with these molecules if it were to enter cells.

Subcellular Localization

Given its reactivity, it is likely that it would react rapidly with water and alcohols if it were to enter cells , potentially leading to its localization in areas of the cell where these molecules are present.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyldimethylsilyl chloride can be synthesized through the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide at temperatures ranging from 24 to 80°C .

Industrial Production Methods

Industrial production of this compound involves the reaction of tert-butyl chloride with dimethylchlorosilane under controlled conditions. The process includes steps such as distillation and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyldimethylsilyl chloride primarily undergoes substitution reactions. It reacts with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers. This reaction is commonly used in organic synthesis to protect hydroxyl groups .

Common Reagents and Conditions

Major Products

The major products formed from the reaction of this compound with alcohols are tert-butyldimethylsilyl ethers. These ethers are more stable and hydrolyze more slowly compared to trimethylsilyl ethers .

Scientific Research Applications

Tert-butyldimethylsilyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balance of steric bulk and stability. It provides better protection for hydroxyl groups compared to trimethylsilyl chloride and is less reactive than tert-butyldiphenylsilyl chloride, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

tert-butyl-chloro-dimethylsilane
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InChI

InChI=1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNZYOJHNLTNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClSi
Source PubChem
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DSSTOX Substance ID

DTXSID4038843
Record name Chloro(1,1-dimethylethyl)dimethylsilane
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Molecular Weight

150.72 g/mol
Source PubChem
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Physical Description

White hygroscopic solid; [Merck Index] White crystals with a pungent odor; [Alfa Aesar MSDS]
Record name tert-Butyldimethylchlorosilane
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CAS No.

18162-48-6
Record name tert-Butyldimethylsilyl chloride
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Record name t-Butyldimethylchlorosilane
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Record name Silane, chloro(1,1-dimethylethyl)dimethyl-
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Record name Chloro(1,1-dimethylethyl)dimethylsilane
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Record name tert-butylchlorodimethylsilane
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Record name TERT-BUTYLDIMETHYLCHLOROSILANE
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Synthesis routes and methods I

Procedure details

The reaction system was stirred at room temperature while dropwise adding thionyl chloride through the dropping funnel. In this manner, pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride while dropwise adding the latter and supplying hydrogen chloride gas to the reaction solution. After stirring the reaction solution over 4 hours, it was distilled at 125° C. to give 31.3 g (yield 83.2%) of t-butyldimethylchlorosilane and 21.4 g (yield 79.0%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
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Synthesis routes and methods II

Procedure details

To a 1.0 l volume reaction vessel equipped with a stirring machine, a reflux condenser, a dropping funnel and an inlet pipe for hydrogen chloride gas, there were added 204 g (1.0 mole) of pentamethyl-t-butyl-disiloxane and 9.25 g (0.050 mole) of tributylamine and 143 g (1.2 mole) of thionyl chloride was introduced into the dropping funnel. Pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride at room temperature by dropwise adding thionyl chloride through the dropping funnel while supplying hydrogen chloride gas to the reaction solution. After stirring over 4 hours, the reaction solution was distilled at 125° C. to give 130 g (yield 86.4%) of t-butyldimethylchlorosilane and 87.0 g (yield 80.2%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
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80.2%

Synthesis routes and methods III

Procedure details

A four-necked flask equipped with a condenser, thermometer, dropping funnel, and stirrer was charged with 129.1 g (1.0 mol ) of dimethyldichlorosilane and 1.3 g (0.01 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, 58.2 g (0.5 mol) of t-butyldimethylsilane was added dropwise over one hour. Thereafter, agitation was continued for one hour while the flask was kept at 30° C. 2.8 g (0.02 mol) of o-dimethoxybenzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and t-butyldimethylchlorosilane were isolated from the reaction solution by distillation. There were obtained 42.8 g of dimethylchlorosilane and 69.0 g of t-butyldimethylchlorosilane in a yield of 91% and 92%, respectively.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyldimethylsilyl chloride
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Tert-butyldimethylsilyl chloride
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Tert-butyldimethylsilyl chloride
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Tert-butyldimethylsilyl chloride
Reactant of Route 6
Tert-butyldimethylsilyl chloride
Customer
Q & A

A: Tert-butyldimethylsilyl chloride primarily interacts with hydroxyl groups (-OH) in molecules, forming tert-butyldimethylsilyl ethers. This reaction effectively protects the hydroxyl group from unwanted reactions in subsequent synthetic steps. [] This protection is particularly useful in nucleoside and nucleotide chemistry. []

ANone:

  • Spectroscopic Data: While specific data isn't provided in the abstracts, TBDMSCl is commonly characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. [, , ]

A: TBDMSCl is moisture-sensitive and should be handled under inert conditions. [] It is compatible with a wide range of organic solvents. Its stability under different conditions is not explicitly discussed in these abstracts.

A: One study employed computational chemistry to investigate the silylation of secondary alcohols with TBDMSCl, catalyzed by DMAP (4-(N,N-dimethylamino)pyridine). [] They found that the silyl group transfer occurs over a relatively flat energy surface.

ANone: The provided abstracts primarily focus on synthetic applications of TBDMSCl. Information about its stability under various conditions and formulation strategies is not included.

A: TBDMSCl is moisture-sensitive and should be handled in a fume hood due to its unpleasant odor. [] Specific SHE regulations and risk minimization strategies are not detailed in the provided abstracts.

A: While the abstracts lack specific historical details, TBDMSCl has become an indispensable reagent in organic synthesis, especially for protecting hydroxyl groups in complex molecules like nucleosides. [] Its introduction marked a significant milestone in synthetic chemistry.

A: The use of TBDMSCl in synthesizing anti-HIV-1 compounds like TSAO analogues highlights its role in bridging organic chemistry and medicinal chemistry. [, ] Similarly, its application in creating novel catalysts [] demonstrates its interdisciplinary relevance in materials science and catalysis.

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